

Benchmarking Isoneochamaejasmin A's safety profile against related compounds

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Compound of Interest

Compound Name: Isoneochamaejasmin A

Cat. No.: B3030143

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Benchmarking Isoneochamaejasmin A's Safety Profile: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Isoneochamaejasmin A, a biflavonoid compound, has garnered interest for its potential therapeutic applications. As with any novel compound, a thorough evaluation of its safety profile is paramount. This guide provides a comparative analysis of the available safety data for **Isoneochamaejasmin A** and structurally related biflavonoids, offering a valuable resource for researchers and drug development professionals. The information is presented through clear data tables, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding of its potential toxicity.

In Vitro Cytotoxicity Profile

The in vitro cytotoxicity of **Isoneochamaejasmin A** and its related compounds has been evaluated against a panel of human cancer cell lines and, in some cases, non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, is a key parameter in these assessments.



Compound	Cell Line	Cell Type	IC50 (μM)	Reference
Isochamaejasmi n	HL-60	Human promyelocytic leukemia	50.40 ± 1.21	[1]
K562	Human chronic myelogenous leukemia	24.51 ± 1.62	[1]	
Amentoflavone, Ginkgetin, Isoginkgetin, Bilobetin	HK-2	Human renal tubular epithelial	>100 µg/mL (Amentoflavone), <50% viability at 10 & 100 µg/mL (others)	[2]
L-02	Human normal hepatocytes	>100 µg/mL (Amentoflavone), <50% viability at 100 µg/mL (Ginkgetin, Isoginkgetin, Bilobetin)	[2]	

In Vivo Acute Toxicity Assessment

While direct in vivo acute toxicity data for **Isoneochamaejasmin A** is not currently available in the public domain, studies on related biflavonoids can provide preliminary insights into the potential toxicity of this class of compounds. For instance, a non-clinical toxicological study on agethisflavone, a biflavonoid, reported no fatalities in female mice at a dose of 2000 mg/kg, suggesting an LD50 greater than this value[2]. This indicates a low acute toxicity potential for agethisflavone.

Compound	Animal Model	Route of Administration	LD50	Reference
Agethisflavone	Female Mice	Not Specified	>2000 mg/kg	[2]

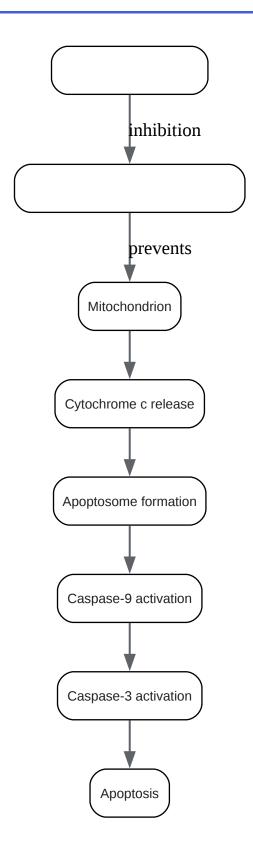


Note: The absence of direct in vivo toxicity data for **Isoneochamaejasmin A** necessitates that the data for agethisflavone be considered as a preliminary and surrogate indicator. Further in vivo studies on **Isoneochamaejasmin A** are crucial for a definitive safety assessment.

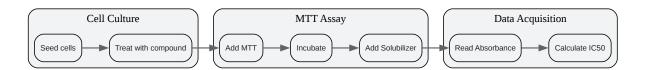
Signaling Pathways in Cytotoxicity

The cytotoxic effects of biflavonoids are often mediated through the induction of apoptosis (programmed cell death). One of the key signaling pathways involved is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.



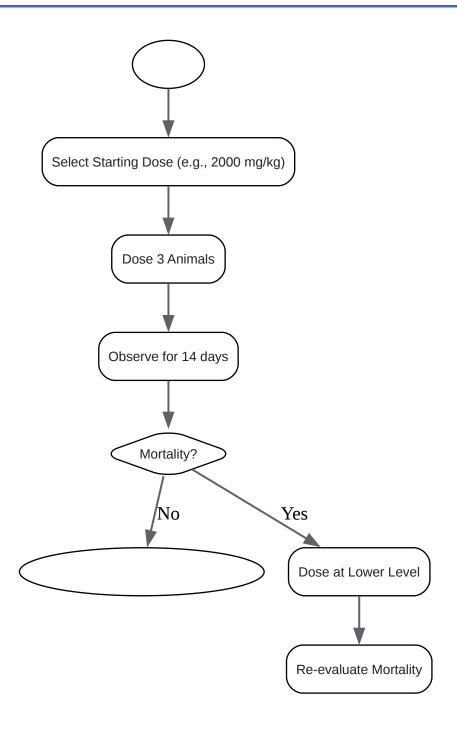












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References

- 1. Isochamaejasmin induces apoptosis in leukemia cells through inhibiting Bcl-2 family proteins [agris.fao.org]
- 2. mdpi.com [mdpi.com]
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